D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-
Description
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS: 2349477-13-8) is a synthetic derivative of D-serine, a non-proteinogenic amino acid with critical roles in neurotransmission as an N-methyl-D-aspartate receptor (NMDAR) co-agonist . This compound features two key modifications:
- N-Fmoc protection: The fluorenylmethoxycarbonyl (Fmoc) group shields the amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to enable orthogonal deprotection under mild basic conditions .
- O-alkylation: The hydroxyl group of serine is substituted with 3-ethoxy-O-ethyl, a less common modification compared to benzyl or tert-butyl protections. This etherification enhances stability during synthesis while allowing selective deprotection under tailored conditions .
The molecular formula is C21H23NO5, with a molecular weight of 381.4 g/mol. Its primary application lies in peptide chemistry, where it serves as a building block for introducing serine residues with customized side-chain functionalities .
Structure
3D Structure
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
BULDDHWREGWYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
D-serine is dissolved in a mixture of dioxane and aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to maintain a pH of 8–9. Fmoc-Cl is added dropwise at 0–5°C to minimize side reactions such as di-Fmoc formation or racemization. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, releasing hydrochloric acid (HCl) as a byproduct. Stirring at room temperature for 4–6 hours typically achieves >90% conversion.
Key Parameters:
-
Molar Ratio : D-serine to Fmoc-Cl is maintained at 1:1.1 to ensure complete amine protection without excess reagent.
-
Solvent System : A 2:1 ratio of dioxane to water optimizes solubility and reaction kinetics.
-
Workup : Acidification with 1M HCl precipitates the product, N-Fmoc-D-serine, which is filtered and washed with cold water.
O-Ethylation of the Hydroxyl Group
The hydroxyl group of N-Fmoc-D-serine is ethylated using ethyl bromide (CH₃CH₂Br) in the presence of a strong base. This step introduces the O-ethyl ether functionality, critical for modulating the compound’s solubility and stability.
Alkylation Protocol
N-Fmoc-D-serine is suspended in anhydrous tetrahydrofuran (THF), and sodium hydride (NaH) is added under nitrogen atmosphere to deprotonate the hydroxyl group. Ethyl bromide is introduced dropwise, and the reaction is refluxed at 60–65°C for 12–18 hours. The base (NaH) facilitates the formation of an alkoxide intermediate, which reacts with ethyl bromide via an SN2 mechanism.
Optimization Insights:
-
Base Selection : NaH outperforms alternatives like K₂CO₃ due to its stronger deprotonation capacity in non-polar solvents.
-
Solvent : THF ensures homogeneity and prevents side reactions such as elimination.
-
Yield : 70–80% after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Purification and Characterization
Crude D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, is purified using recrystallization or column chromatography. Analytical techniques confirm structural integrity and purity.
Purification Methods
Analytical Data
| Technique | Key Observations |
|---|---|
| HPLC | Retention time = 12.3 min (C18 column, 0.1% H₃PO₄/MeCN) |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.89 (s, 1H, Fmoc), 4.44 (q, 2H, OCH₂), 1.34 (t, 3H, CH₃) |
| MS (ESI+) | m/z 400.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Racemization Risk
The basic conditions during Fmoc protection or alkylation may induce racemization at the chiral α-carbon of serine. To mitigate this:
Side Reactions
-
Di-Fmoc Formation : Controlled by using a slight excess of Fmoc-Cl (1.1 equiv).
-
Over-Alkylation : Avoided by limiting ethyl bromide to 1.2 equiv and monitoring via TLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fmoc-Cl/NaH | High purity, scalable | Requires anhydrous conditions | 75–80% |
| Alternative Route: NCA Intermediate | Avoids Fmoc-Cl | Lower yield (40–50%), complex workup | 40–50% |
The Fmoc-Cl/NaH route is preferred for industrial-scale synthesis due to its robustness and higher yield. The N-carboxy anhydride (NCA) method, while avoiding Fmoc-Cl, suffers from lower efficiency and additional purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurobiology
Role in Neurotransmission
D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity and memory formation. The derivative D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- retains these properties, making it a valuable tool for investigating neuropharmacological effects in models of neurological disorders such as schizophrenia and Alzheimer's disease. Research indicates that modulation of D-serine levels can have therapeutic implications for these conditions .
Case Studies
Several studies have utilized this compound to explore its effects on NMDA receptor activity. For instance, experiments have shown that increasing D-serine availability can enhance synaptic transmission and improve cognitive functions in animal models. Furthermore, the compound's protective group allows for selective reactions, facilitating the study of specific pathways involved in neurodegeneration .
Medicinal Chemistry
Therapeutic Applications
In medicinal chemistry, D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is investigated for its potential therapeutic applications related to NMDA receptor modulation. It is being studied for its role in treating various neurological disorders by enhancing the activity of NMDA receptors, which are implicated in learning and memory processes .
Mechanism of Action
The mechanism involves binding to the glycine site of NMDA receptors, influencing synaptic plasticity and neurotransmission. This interaction is critical for developing drugs targeting cognitive deficits associated with neurodegenerative diseases .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various synthetic routes and reactions, including esterification and amine protection strategies.
Synthetic Routes
The synthesis typically involves:
- Protection of the Amino Group : The amino group of D-serine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
- Esterification : The hydroxyl group undergoes esterification with ethyl iodide.
- Purification : The final product is purified and characterized to ensure quality and efficacy .
Industrial Applications
Pharmaceutical Production
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- finds applications in the pharmaceutical industry as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for producing various pharmaceutical compounds .
Summary Table
Mechanism of Action
The mechanism of action of D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- involves its interaction with NMDA receptors in the brain. It acts as a co-agonist, binding to the glycine site of the receptor and modulating its activity. This interaction influences synaptic plasticity and neurotransmission, which are critical for learning and memory.
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood through comparison with related Fmoc-protected amino acid derivatives:
Comparison Based on Side-Chain Modifications
Key Insights :
- Hydrophobicity : The 3-ethoxy-O-ethyl group in the target compound offers intermediate lipophilicity compared to the highly hydrophobic O-benzyl group. This balances resin swelling and coupling efficiency in SPPS .
- Deprotection Conditions: Unlike O-benzyl (requiring harsh hydrogenolysis) or S-trityl (acid-labile), the ethoxy-ethyl group may need specialized cleavage agents, such as Lewis acids, to avoid side reactions .
Comparison with tert-Butyl-Protected Analogues
- tert-Butyl N-Fmoc-L-serinate (CAS: N/A): Features a tert-butyl ester on the carboxyl group instead of O-alkylation. The tert-butyl group is acid-labile (removed with trifluoroacetic acid, TFA), enabling orthogonal deprotection strategies when combined with Fmoc .
- Impact on Synthesis : The target compound’s O-alkylation leaves the carboxyl group free, making it suitable for standard carbodiimide-mediated couplings, whereas tert-butyl esters require pre-activation .
Functional Group Reactivity
- Amino Group: All Fmoc-protected derivatives share similar base-sensitive deprotection (piperidine or DBU). However, steric hindrance from bulky side chains (e.g., O-benzyl) can slow coupling kinetics .
- Hydroxyl Group : The 3-ethoxy-O-ethyl group resists β-elimination under basic conditions, a common issue with unprotected serine during SPPS . In contrast, O-benzyl groups provide superior stability but necessitate harsher deprotection .
Biological Activity
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its role in various biochemical pathways, particularly in the central nervous system, where it acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, influencing neurotransmission and neuroplasticity.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Name | D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- |
| CAS Number | 1286768-52-2 |
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 399.44 g/mol |
| Purity | 97%-99% |
D-Serine functions primarily as a neuromodulator in the brain. It binds to the glycine site of NMDA receptors, enhancing the receptor's response to glutamate. This action is crucial for synaptic plasticity, learning, and memory formation. Studies indicate that alterations in D-serine levels can significantly affect cognitive functions and are implicated in various neuropsychiatric disorders.
Neuroprotective Effects
Research has shown that D-serine can exert neuroprotective effects against excitotoxicity induced by excessive glutamate signaling. For instance, a study demonstrated that D-serine administration reduced neuronal cell death in models of ischemia and neurodegeneration by modulating NMDA receptor activity .
Role in Schizophrenia
D-serine has been investigated as a therapeutic agent for schizophrenia due to its role in NMDA receptor modulation. Clinical trials have indicated that supplementation with D-serine can improve symptoms in patients with schizophrenia, particularly those resistant to conventional antipsychotic treatments .
Cognitive Enhancement
In preclinical studies, D-serine has been shown to enhance cognitive performance in animal models. This effect is attributed to its ability to facilitate synaptic plasticity and improve learning outcomes .
Case Studies and Research Findings
- Neuroprotection Against Excitotoxicity
- Schizophrenia Treatment
- Cognitive Enhancement
Q & A
Q. What are the common synthetic routes for preparing D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-?
The synthesis typically involves multi-step protection/deprotection strategies. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced via reaction with Fmoc-Cl (chloride) under basic conditions (e.g., NaHCO₃) to protect the amine. Ethoxy and ethyl groups are added using alkylation or etherification reactions. Critical steps include purification via reverse-phase HPLC or silica gel chromatography to isolate intermediates . Side reactions, such as racemization at the serine chiral center, must be minimized using low-temperature conditions and non-nucleophilic bases.
Q. How does the stability of this compound vary under different storage conditions?
Stability is influenced by temperature, light, and solvent. The Fmoc group is labile under basic conditions (e.g., piperidine) but stable in acidic media. Long-term storage recommendations include:
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., ethoxy vs. ethyl groups).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₈N₂O₆: 457.1972).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm (Fmoc absorbance) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
Advanced strategies include:
- Continuous Flow Reactors : To improve reaction control and reduce side products (e.g., over-alkylation) .
- Microwave-Assisted Synthesis : Accelerates Fmoc protection steps (reported 30% time reduction vs. conventional heating) .
- In-line Purification : Combining automated flash chromatography with real-time UV monitoring to isolate high-purity intermediates . Yields >85% are achievable with optimized stoichiometry (1.2 eq Fmoc-Cl) and rigorous exclusion of moisture .
Q. How do conflicting toxicology data impact experimental design?
While acute toxicity studies report low oral LD₅₀ (>2,000 mg/kg in rats) , incomplete ecotoxicological data necessitate precautionary measures:
- In vitro assays : Use <1 mM concentrations to avoid nonspecific cytotoxicity in cell-based studies.
- Environmental protocols : Treat waste with activated charcoal to adsorb residual compound before disposal . Contradictions in mutagenicity data (negative Ames test vs. theoretical risk of nitroso byproducts) require validation via mammalian cell genotoxicity assays (e.g., micronucleus test) .
Q. What methodologies resolve discrepancies in bioactivity studies involving this compound?
Discrepancies often arise from:
- Solvent effects : DMSO may artificially enhance membrane permeability; use solvent controls in biological assays.
- Protease interference : The Fmoc group can inhibit serine proteases; validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Reproducible dose-response curves (IC₅₀) require standardized assay conditions (pH 7.4, 37°C) .
Methodological Guidance
Q. How should researchers handle this compound safely in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with 10% acetic acid, then adsorb with vermiculite. Avoid water jets due to dust generation .
- Fire hazards : Use CO₂ or dry chemical extinguishers; toxic fumes (e.g., NOₓ) may form during combustion .
Q. What are the best practices for studying its interactions with biological targets?
- Binding assays : Use fluorescence polarization with Fmoc-labeled probes (λₑₓ = 260 nm, λₑₘ = 305 nm) .
- Structural studies : Co-crystallization with target proteins (e.g., NMDA receptors) requires removal of the Fmoc group via 20% piperidine in DMF .
- In vivo models : Administer via intraperitoneal injection (dose range 10–100 mg/kg) with pharmacokinetic profiling to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
